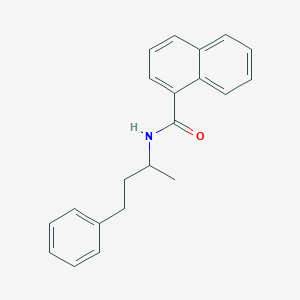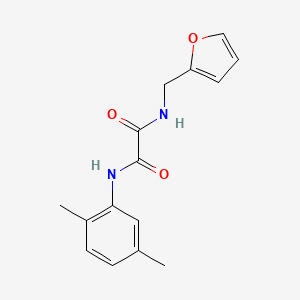![molecular formula C14H21N3O B5107049 2-(1-cyclohexen-1-yl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5107049.png)
2-(1-cyclohexen-1-yl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-cyclohexen-1-yl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide is a chemical compound with potential applications in scientific research. This compound is also known as CEPA, and it belongs to the class of pyrazole-containing compounds. CEPA has been shown to have a variety of biochemical and physiological effects, and it has been used in several research studies to investigate its mechanism of action and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of CEPA is not fully understood. However, it has been suggested that CEPA may act by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators, and their inhibition may contribute to the anti-inflammatory properties of CEPA. Additionally, CEPA has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
CEPA has been shown to have a variety of biochemical and physiological effects. Some of these effects include anti-cancer, neuroprotective, and anti-inflammatory properties. Additionally, CEPA has been shown to have antioxidant properties, and it has been suggested that it may be useful in the treatment of oxidative stress-related diseases. Furthermore, CEPA has been shown to have anti-apoptotic properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
CEPA has several advantages for use in lab experiments. It is a relatively stable compound, and it can be easily synthesized using standard laboratory techniques. Additionally, CEPA has been shown to have low toxicity, which makes it a suitable candidate for in vitro and in vivo studies. However, one limitation of CEPA is its poor solubility in aqueous solutions, which may limit its use in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research on CEPA. One area of interest is the development of more efficient synthesis methods for CEPA and its derivatives. Additionally, further research is needed to fully understand the mechanism of action of CEPA and its potential therapeutic applications. Furthermore, the use of CEPA in combination with other compounds may enhance its therapeutic effects and reduce its limitations. Finally, investigations into the pharmacokinetics and pharmacodynamics of CEPA may provide valuable insights into its potential clinical applications.
Synthesemethoden
The synthesis of CEPA involves the reaction of 1-cyclohexene-1-carboxylic acid with 1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then subjected to hydrolysis to obtain CEPA.
Wissenschaftliche Forschungsanwendungen
CEPA has been used in several scientific research studies due to its potential therapeutic applications. Some of the areas where CEPA has been studied include cancer research, neuroprotection, and inflammation. CEPA has been shown to have anti-cancer properties, and it has been investigated as a potential treatment for various types of cancer. Additionally, CEPA has been shown to have neuroprotective properties, and it has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's disease. Furthermore, CEPA has been shown to have anti-inflammatory properties, and it has been investigated as a potential treatment for various inflammatory diseases.
Eigenschaften
IUPAC Name |
2-(cyclohexen-1-yl)-N-[2-(1-methylpyrazol-4-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-17-11-13(10-16-17)7-8-15-14(18)9-12-5-3-2-4-6-12/h5,10-11H,2-4,6-9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHWOSVXNYPBLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCNC(=O)CC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,4-dichlorobenzyl)-4-[4-(9H-fluoren-9-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5106984.png)
![{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}(6-methoxy-2-naphthyl)methanone](/img/structure/B5106991.png)
![2-chloro-N-{1-[1-(4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5107009.png)
![3-(1-naphthyl)-5-(1H-tetrazol-1-ylacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5107015.png)
![3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5107021.png)
![N-({[4-(benzoylamino)-3-methylphenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5107030.png)



![4-[2-(benzyloxy)-5-bromobenzylidene]-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5107060.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5107063.png)

